2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
CAS No.: 680217-81-6
Cat. No.: VC7921812
Molecular Formula: C13H6Cl2F4N2O
Molecular Weight: 353.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680217-81-6 |
|---|---|
| Molecular Formula | C13H6Cl2F4N2O |
| Molecular Weight | 353.1 g/mol |
| IUPAC Name | 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22) |
| Standard InChI Key | XZBMORMRCSKHHD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,6-Dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide (CAS No. 680217-81-6) is a polyhalogenated organic compound with the molecular formula C₁₃H₆Cl₂F₄N₂O and a molecular weight of 353.1 g/mol. Its IUPAC name, 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, reflects the substitution pattern: chlorine atoms at positions 2 and 6 of the pyridine ring, a fluorine at position 5, and a trifluoromethylphenyl group attached via an amide linkage at position 3.
The compound’s SMILES notation (C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F) and InChIKey (XZBMORMRCSKHHD-UHFFFAOYSA-N) provide precise structural descriptors for computational modeling.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₆Cl₂F₄N₂O |
| Molecular Weight | 353.1 g/mol |
| CAS Number | 680217-81-6 |
| IUPAC Name | 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F |
| LogP (Lipophilicity) | Estimated 3.8–4.2 |
Structural Significance
The trifluoromethyl (-CF₃) group on the phenyl ring contributes to enhanced lipophilicity and electron-withdrawing effects, which stabilize the amide bond against enzymatic degradation. Concurrently, the 2,6-dichloro-5-fluoro substitutions on the pyridine core improve π-π stacking interactions with hydrophobic protein pockets, a feature critical for kinase inhibition .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The synthesis typically begins with 2,6-dichloro-5-fluoronicotinic acid as a precursor. In a representative protocol :
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Chlorination: 2,6-Dihydroxy-5-fluoro-3-cyanopyridine is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–104°C to yield 2,6-dichloro-3-cyano-5-fluoropyridine.
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Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid, forming 2,6-dichloro-5-fluoronicotinic acid.
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Amide Coupling: The acid is activated to an acyl chloride (e.g., using thionyl chloride) and reacted with 3-(trifluoromethyl)aniline in dichloroethane (DCE) to form the final product .
Process Optimization
Early methods suffered from byproduct formation, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, which complicated purification . Modern protocols address this by:
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Temperature Control: Maintaining reaction temperatures below 30°C during chlorination minimizes trichloro byproducts .
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Solvent Selection: Using 1,2-dichloroethane (DCE) improves yield during the coupling step by enhancing reactant solubility .
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Catalytic Additives: Lewis acids like zinc chloride accelerate amide bond formation while reducing side reactions.
Table 2: Synthesis Yield Comparison
| Step | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Chlorination | 65–70% | 85–90% |
| Hydrolysis | 75–80% | 90–95% |
| Amide Coupling | 60–65% | 80–85% |
Applications in Drug Development
Role in Oncology
This compound serves as a key intermediate in synthesizing Sotorasib (AMG 510), an FDA-approved drug for KRAS G12C-mutated non-small cell lung cancer (NSCLC) . Its structural framework is also being explored in:
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Kinase Inhibitors: Modulating BRAF and EGFR signaling pathways.
Agricultural Chemistry
Preliminary studies suggest utility in agrochemicals due to its stability under UV exposure and soil persistence. Potential applications include:
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Herbicides: Disrupting plant acetolactate synthase (ALS).
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Fungicides: Inhibiting fungal cytochrome P450 sterol demethylase.
Research Advancements and Challenges
Recent Innovations
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Green Chemistry Approaches: replacing POCl₃ with phosphorous trichloride (PCl₃) and ionic liquids reduces environmental impact .
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Continuous Flow Synthesis: Microreactor systems achieve 95% yield in amide coupling steps, surpassing batch processes.
Persistent Challenges
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